BenchChemオンラインストアへようこそ!

Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-

Medicinal Chemistry Chemical Biology Physicochemical Profiling

5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-17-8) is a polyhalogenated benzimidazole derivative with the molecular formula C₈H₂BrCl₂F₃N₂ and a molecular weight of 333.92 g/mol. It belongs to the 2-(trifluoromethyl)benzimidazole subclass, which has been recognized for diverse bioactivity including antiparasitic, kinase inhibitory, and androgen receptor antagonist properties.

Molecular Formula C8H2BrCl2F3N2
Molecular Weight 333.92 g/mol
CAS No. 89427-17-8
Cat. No. B13767716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-
CAS89427-17-8
Molecular FormulaC8H2BrCl2F3N2
Molecular Weight333.92 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N2)C(F)(F)F
InChIInChI=1S/C8H2BrCl2F3N2/c9-4-2(10)1-3-6(5(4)11)16-7(15-3)8(12,13)14/h1H,(H,15,16)
InChIKeyTZMJKLIIGWZDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-17-8): Procurement-Relevant Chemical Profile


5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-17-8) is a polyhalogenated benzimidazole derivative with the molecular formula C₈H₂BrCl₂F₃N₂ and a molecular weight of 333.92 g/mol . It belongs to the 2-(trifluoromethyl)benzimidazole subclass, which has been recognized for diverse bioactivity including antiparasitic, kinase inhibitory, and androgen receptor antagonist properties [1][2]. The compound features a distinctive halogenation pattern—bromine at position 5 and chlorine atoms at positions 4 and 6—that distinguishes it from positionally isomeric analogs (e.g., 6-bromo-4,5-dichloro, CAS 89427-16-7; 4-bromo-5,6-dichloro, CAS 53615-22-8). Its computed physicochemical properties include a density of 1.979 g/cm³, a boiling point of 398.8 °C at 760 mmHg, a calculated LogP of 4.651, and a topological polar surface area (PSA) of 28.68 Ų .

Why Generic Substitution of 5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole Is Not Advisable Without Verification


Substituting this compound with another benzimidazole analog—even one sharing the same molecular formula (C₈H₂BrCl₂F₃N₂, MW 333.92)—carries significant risk because the positional arrangement of halogen substituents critically governs both physicochemical behavior and biological target engagement. Evidence from the 2-(trifluoromethyl)benzimidazole class demonstrates that the specific halogenation pattern (e.g., 5,6-dichloro vs. 4,6-dichloro with 5-bromo) determines logP, hydrogen-bonding capacity, and steric accessibility to biological targets such as androgen receptors and casein kinases [1][2]. In antiparasitic screening of 2-(trifluoromethyl)benzimidazole derivatives, subtle substitution changes produced >10-fold differences in potency against protozoa [3]. Similarly, antibacterial studies of halogenated 2-(trifluoromethyl)benzimidazoles showed that 5,6-dibromo substitution yielded an MIC of 0.49 µg/mL against Bacillus subtilis, whereas other halogenation patterns produced substantially different activity profiles [4]. Therefore, generic substitution without experimental verification risks introducing uncontrolled variability in solubility, target affinity, metabolic stability, and biological outcome.

Quantitative Differentiation Evidence for 5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-17-8)


Positional Isomer Differentiation: Physicochemical Fingerprint of the 5-Bromo-4,6-dichloro Substitution Pattern

The 5-bromo-4,6-dichloro-2-(trifluoromethyl) substitution pattern of CAS 89427-17-8 produces a distinct physicochemical profile compared to its positional isomers sharing the same molecular formula (C₈H₂BrCl₂F₃N₂, MW 333.92). The boiling point (398.8 °C at 760 mmHg) and flash point (195 °C) differ measurably from the 4-bromo-5,6-dichloro isomer (CAS 53615-22-8, boiling point 392.9 °C at 760 mmHg), reflecting altered intermolecular interactions driven by the specific halogen placement . These differences are relevant for purification method selection (distillation, recrystallization) and for computational modeling where accurate physicochemical input parameters are required.

Medicinal Chemistry Chemical Biology Physicochemical Profiling

Lipophilicity Advantage: Elevated LogP from the 5-Bromo-4,6-dichloro Pattern Enables Membrane Penetration

The computed LogP of 4.651 for CAS 89427-17-8 indicates high lipophilicity, consistent with the presence of three halogen atoms (Br, 2×Cl) plus a trifluoromethyl group. This LogP value is elevated relative to the less halogenated analog 5-bromo-6-chloro-2-(trifluoromethyl)benzimidazole (CAS 39215-09-3, MW 299.47, XLogP3 = 4.1), which lacks the second chlorine substituent [1][2]. In the context of polyhalogenated benzimidazole SAR, increased lipophilicity from additional halogenation correlates with enhanced membrane permeability and potentially higher intracellular target engagement, as demonstrated for 2-(trifluoromethyl)benzimidazole antiparasitic agents where lipophilic substitution improved activity against intracellular protozoa [3].

Drug Design ADME Lipophilicity Optimization

Class-Level Antibacterial Potential: Halogen-Dependent MIC Activity in 2-(Trifluoromethyl)benzimidazoles

In a systematic antibacterial evaluation of halogen- and nitro-substituted benzimidazoles against Bacillus subtilis, 5,6-dibromo-2-(trifluoromethyl)benzimidazole demonstrated the most potent activity with an MIC of 0.49 µg/mL, comparable to the reference antibiotic tetracycline [1]. Dihalogenated 2-(trifluoromethyl)benzimidazoles consistently exhibited greater antibacterial potency than monohalogenated counterparts. While CAS 89427-17-8 was not directly tested in this study, its trihalogenated architecture (Br + 2×Cl) positions it at a higher halogenation level than the dihalogenated compounds evaluated, suggesting potential for comparable or differentiated antibacterial activity that warrants direct experimental investigation. Additionally, antimicrobial screening of 2-(trifluoromethyl)benzimidazoles has shown that 5,6-dichloro substitution produces the most potent activity against the majority of tested microorganisms [2].

Antimicrobial Discovery SAR Minimum Inhibitory Concentration

Casein Kinase Inhibition Scaffold: 2-Trifluoromethylbenzimidazoles as ATP-Site Directed Inhibitors

Polyhalogenated benzimidazoles, particularly those bearing a 2-trifluoromethyl group, have been established as effective inhibitors of casein kinase 2 (CK2). In a systematic study of polyhalogenobenzimidazoles, 4,5,6,7-tetrabromobenzimidazole derivatives with a 2-trifluoromethyl substituent demonstrated CK2 inhibitory activity, though the 2-chloro and 2-bromo analogs proved more potent with IC50 values in the 0.49–0.93 µM range for CK2 and 2.2–18.4 µM for CK1 [1]. The 2-trifluoromethyl group has been noted to confer particular promise in this scaffold class for CK2-targeted applications [1]. While CAS 89427-17-8 was not directly assayed in this study, its structural attributes—combining a 2-trifluoromethyl group with a trihalogenated benzene ring—align with the pharmacophoric features of active CK2 inhibitors described in this series, supporting its potential as a kinase inhibitor scaffold or intermediate.

Kinase Inhibition CK2 Cancer Therapeutics

Androgen Receptor Antagonism: 2-Trifluoromethyl Enhancement Validates Scaffold for Prostate-Targeted Programs

In a structure-activity relationship study of 5,6-dichloro-benzimidazole derivatives as selective androgen receptor (AR) antagonists, the 2-trifluoromethyl substituent was identified as a critical potency determinant. A 5,6-dichloro-2-trifluoromethylbenzimidazole derivative (Benzimidazole 1) demonstrated potent AR antagonism in the rat prostate with an ID50 of 0.15 mg/day following oral administration [1]. During initial screening, the trifluoromethyl group at position 2 was found to greatly enhance antagonist activity in the prostate compared to alternative 2-alkyl substituents [1]. CAS 89427-17-8 incorporates both the 2-trifluoromethyl group and a dichloro substitution pattern (at positions 4 and 6 rather than 5 and 6), plus an additional bromine at position 5. This combination may offer differentiated AR pharmacology relative to the published 5,6-dichloro lead series.

Androgen Receptor Prostate Cancer Nuclear Receptor Pharmacology

Priority Application Scenarios for 5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-17-8)


Positional Isomer Reference Standard for Analytical Method Development

The 5.9 °C boiling point differential between CAS 89427-17-8 (398.8 °C) and its 4-bromo-5,6-dichloro isomer (392.9 °C) makes this compound a valuable reference standard for developing and validating GC-MS or HPLC methods that must resolve positional isomers of polyhalogenated benzimidazoles. Analytical laboratories supporting medicinal chemistry or agrochemical programs can use this compound to establish isomer-specific retention times and confirm the identity of synthetic products where bromine positional isomerism is a potential source of batch-to-batch variability.

Lipophilicity-Optimized Building Block for Intracellular Target Programs

With a computed LogP of 4.651 , significantly exceeding that of less-halogenated analogs (e.g., XLogP3 4.1 for 5-bromo-6-chloro-2-CF₃-benzimidazole [1]), this compound is suitable as a lipophilic building block for programs targeting intracellular parasites or CNS-penetrant agents where membrane permeability is critical. The elevated lipophilicity arises from its unique trihalogenated (Br + 2×Cl) benzimidazole core, which can be further elaborated at the N1 position or via cross-coupling at the bromine site to generate focused libraries for phenotypic or target-based intracellular screening.

Kinase Inhibitor Lead Generation Scaffold with Unexplored Halogenation Pattern

The 2-trifluoromethylbenzimidazole scaffold is validated for casein kinase 2 (CK2) inhibition, with tetrabrominated analogs showing IC50 values in the sub-micromolar range . CAS 89427-17-8 offers a halogenation pattern (5-bromo-4,6-dichloro) not represented in the published CK2 inhibitor SAR series, making it a structurally differentiated starting point for kinase inhibitor discovery. The bromine at position 5 provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to generate diversified analog libraries while maintaining the CK2-active 2-trifluoromethyl pharmacophore.

Androgen Receptor Antagonist Intermediate for Prostate Cancer Research

Given that 5,6-dichloro-2-trifluoromethylbenzimidazole derivatives exhibit potent in vivo androgen receptor antagonism with an ID50 of 0.15 mg/day in rat prostate , CAS 89427-17-8 can serve as an advanced intermediate for synthesizing novel AR antagonists. The 4,6-dichloro-5-bromo substitution pattern introduces steric and electronic features distinct from the published 5,6-dichloro lead series, potentially enabling the discovery of AR antagonists with differentiated selectivity profiles or resistance-mutation coverage, while the 5-bromo position remains available for late-stage functionalization.

Quote Request

Request a Quote for Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.